molecular formula C6H6N4O B12946303 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine CAS No. 25680-37-9

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine

Cat. No.: B12946303
CAS No.: 25680-37-9
M. Wt: 150.14 g/mol
InChI Key: NEVSXJRPMXLBPO-UHFFFAOYSA-N
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Description

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine is a heterocyclic compound that belongs to the class of oxazolo-pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antitumor and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxazolo-pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted oxazolo-pyrimidine derivatives, which can have different biological activities depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 2-Methyl(1,3)oxazolo(5,4-d)pyrimidin-7-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor growth or the inhibition of viral replication .

Comparison with Similar Compounds

Properties

CAS No.

25680-37-9

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4O/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H2,7,8,9)

InChI Key

NEVSXJRPMXLBPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=CN=C2O1)N

Origin of Product

United States

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